molecular formula C8H10BrNS B2463627 [(5-BROMOTHIOPHEN-2-YL)METHYL](PROP-2-EN-1-YL)AMINE CAS No. 851452-55-6

[(5-BROMOTHIOPHEN-2-YL)METHYL](PROP-2-EN-1-YL)AMINE

Cat. No.: B2463627
CAS No.: 851452-55-6
M. Wt: 232.14
InChI Key: OTPVZMZASIFZRM-UHFFFAOYSA-N
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Description

(5-BROMOTHIOPHEN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a bromothiophene ring and a prop-2-en-1-ylamine group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMOTHIOPHEN-2-YL)METHYLAMINE typically involves the reaction of 5-bromothiophene-2-carbaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for (5-BROMOTHIOPHEN-2-YL)METHYLAMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

(5-BROMOTHIOPHEN-2-YL)METHYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(5-BROMOTHIOPHEN-2-YL)METHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-BROMOTHIOPHEN-2-YL)METHYLAMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromothiophene ring may play a crucial role in binding to these targets, while the prop-2-en-1-ylamine group may influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

(5-BROMOTHIOPHEN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:

    (5-BROMOTHIOPHEN-2-YL)METHYLAMINE: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    (5-CHLOROTHIOPHEN-2-YL)METHYLAMINE: Contains a chlorine atom instead of a bromine atom.

    (5-FLUOROTHIOPHEN-2-YL)METHYLAMINE: Contains a fluorine atom instead of a bromine atom.

The uniqueness of (5-BROMOTHIOPHEN-2-YL)METHYLAMINE lies in its specific combination of the bromothiophene ring and the prop-2-en-1-ylamine group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVZMZASIFZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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